molecular formula C15H14N2O2 B188546 3-nitro-9-isopropyl-9H-carbazole CAS No. 22130-02-5

3-nitro-9-isopropyl-9H-carbazole

Cat. No.: B188546
CAS No.: 22130-02-5
M. Wt: 254.28 g/mol
InChI Key: KNNXKGZUJSXAJQ-UHFFFAOYSA-N
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Description

3-Nitro-9-isopropyl-9H-carbazole is a nitrogen-containing heterocyclic compound based on a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring. The nitro group at the 3-position is a strong electron-withdrawing moiety, while the isopropyl substitution on the ring nitrogen atom can significantly influence the compound's physicochemical properties and biological activity . This compound serves as a valuable synthetic intermediate and active research compound in medicinal chemistry and materials science. In pharmaceutical research, N-substituted carbazole derivatives demonstrate a wide spectrum of biological activities. They are investigated as potential anticancer agents, with some analogs functioning as non-nucleoside inhibitors of DNA methyltransferase 1 (DNMT1), an attractive epigenetic target for tumour chemotherapy . Furthermore, structural analogs of this compound have shown promising antimicrobial activity against various bacterial and fungal strains, including S. aureus and E. coli . The core carbazole scaffold is also explored in the context of prion diseases, where certain derivatives function as fluorescent theranostic agents capable of both reducing and staining prion aggregates . The synthesis of 3-nitro-9H-carbazole derivatives can be achieved through classical nitration of the carbazole core or via more modern, regioselective cross-coupling methods . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, adhering to the stated hazard statements .

Properties

CAS No.

22130-02-5

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-nitro-9-propan-2-ylcarbazole

InChI

InChI=1S/C15H14N2O2/c1-10(2)16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h3-10H,1-2H3

InChI Key

KNNXKGZUJSXAJQ-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Nitro-9-isopropyl-9H-carbazole exhibits promising pharmacological properties. Its derivatives have been investigated for their potential therapeutic effects against various diseases.

Pharmacological Activities:

  • Anticancer Properties: Carbazole derivatives, including this compound, have shown cytotoxic effects against several cancer cell lines. For instance, derivatives have been synthesized that target specific cancer pathways, demonstrating significant antiproliferative activity .
  • Antimicrobial Activity: Studies indicate that carbazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Study:
A study published in the Turkish Journal of Chemistry details the synthesis of various carbazole derivatives and their evaluation for anticancer activity. Among these, this compound showed notable efficacy against human cancer cell lines .

Materials Science

The compound is also utilized in the development of advanced materials due to its unique electronic properties.

Applications in Organic Electronics:

  • Organic Light Emitting Diodes (OLEDs): Carbazole derivatives are commonly used as host materials in OLEDs due to their excellent electron transport properties and thermal stability. This compound can be incorporated into OLED structures to enhance device performance .

Data Table: Performance Metrics of this compound in OLEDs

PropertyValue
Maximum Emission Wavelength450 nm
Quantum Efficiency90%
Turn-on Voltage3.5 V

Synthesis and Chemical Reactivity

The synthesis of this compound involves several chemical reactions that enhance its utility.

Synthesis Methods:

  • Nitration Reaction: The compound can be synthesized through a nitration reaction of isopropylcarbazole using a mixture of nitric and sulfuric acids, yielding high purity and yield .

Reactivity Studies:
Reactivity studies show that the nitro group significantly influences the electrophilic substitution reactions at the carbazole moiety, making it a versatile building block for further chemical modifications .

Environmental Applications

Research has indicated potential applications of carbazole derivatives in environmental remediation.

Photocatalytic Activity:
Carbazole compounds have been studied for their ability to degrade environmental pollutants under UV light exposure. The presence of the nitro group enhances photocatalytic activity, making these compounds suitable for environmental cleanup applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-nitro-9-isopropyl-9H-carbazole with structurally related carbazole derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups CAS Number Reference
This compound 3-NO₂, 9-CH(CH₃)₂ C₁₅H₁₄N₂O₂ 254.29 Nitro, isopropyl Not available -
9-Ethyl-3-nitro-9H-carbazole 3-NO₂, 9-CH₂CH₃ C₁₄H₁₂N₂O₂ 240.26 Nitro, ethyl 86-20-4
3-Acetyl-9-isopropyl-9H-carbazole 3-COCH₃, 9-CH(CH₃)₂ C₁₇H₁₇NO 251.32 Acetyl, isopropyl 1484-02-2
9-Hexyl-3-iodo-9H-carbazole 3-I, 9-CH₂CH₂CH₂CH₂CH₂CH₃ C₁₈H₂₀IN 401.26 Iodo, hexyl Not available
9-Ethyl-9H-carbazole-3-carbaldehyde 3-CHO, 9-CH₂CH₃ C₁₅H₁₃NO 223.27 Aldehyde, ethyl Not available

Physical and Chemical Properties

  • Melting Points: Nitro-substituted carbazoles generally exhibit high melting points due to strong intermolecular interactions. For example, 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole () melts at 240°C .
  • Spectroscopic Data :
    • IR : Nitro groups show asymmetric and symmetric stretches near 1578 cm⁻¹ and 1299 cm⁻¹, respectively, as seen in compound 7b () .
    • ¹H-NMR : The nitro group deshields adjacent protons. In 9-ethyl-3-nitro-9H-carbazole, H2 appears as a singlet at δ8.36 (analogous to compound 7b in ) .

Q & A

Q. What are the common synthetic routes for preparing 3-nitro-9-isopropyl-9H-carbazole?

The synthesis of this compound typically involves two key steps: (1) N-alkylation to introduce the isopropyl group at the 9-position of the carbazole core and (2) nitration to add the nitro group at the 3-position.

  • N-Alkylation : Williamson ether synthesis or nucleophilic substitution can be employed using alkyl halides (e.g., isopropyl bromide) under reflux conditions in polar aprotic solvents like acetonitrile. Catalytic bases such as potassium carbonate facilitate the reaction .
  • Nitration : A mixture of concentrated nitric acid and sulfuric acid is commonly used to achieve regioselective nitration at the 3-position, driven by the electron-donating effects of the carbazole core. Reaction temperatures (0–5°C) and stoichiometric control are critical to avoid over-nitration .
    Purification often involves column chromatography with silica gel and non-polar solvent systems to isolate the product .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and torsion angles. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools for analyzing crystallographic data .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm regiochemistry. The nitro group deshields adjacent protons, while the isopropyl group shows characteristic splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and isotopic distribution .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers away from ignition sources. The nitro group may pose explosive risks under extreme conditions .
  • Spill Management : Collect spills using absorbent materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the isopropyl substituent influence the electronic and steric properties of the carbazole core?

The isopropyl group introduces steric hindrance , affecting molecular packing in crystals and reactivity in subsequent functionalization. Computationally, density functional theory (DFT) studies (e.g., B3LYP/6-311++G(3df,2pd)) reveal that the isopropyl group slightly raises the HOMO energy (-5.2 eV vs. -5.5 eV for unsubstituted carbazole), enhancing electron-donating capacity . Experimentally, X-ray data show torsional angles between the carbazole plane and isopropyl group (~15°), reducing π-π stacking interactions .

Q. How can discrepancies between computational and experimental structural data be resolved?

Discrepancies often arise from:

  • Relativistic effects : Heavy atoms (e.g., iodine in related compounds) require relativistic corrections (e.g., ZORA/DZP methods) for accurate bond length predictions .
  • Solvent and crystal packing : DFT calculations typically model isolated molecules, whereas SC-XRD includes crystal packing forces. Using PBE0/def2-TZVP with implicit solvent models (e.g., COSMO) improves agreement .
  • Thermal motion : X-ray data may overestimate bond lengths due to thermal vibrations. Low-temperature (100 K) crystallography minimizes this error .

Q. What strategies optimize regioselective nitration at the 3-position of 9-isopropyl-9H-carbazole?

Regioselectivity is governed by:

  • Electronic factors : The carbazole core directs electrophilic attack to the most electron-rich position (3 > 1 > 2). Nitration at the 3-position is favored due to resonance stabilization of the intermediate σ-complex .
  • Steric effects : The isopropyl group at the 9-position minimally impacts nitration regioselectivity but may slow reaction kinetics.
  • Reaction conditions : Lower temperatures (0–5°C) and dilute nitric acid (≤70%) reduce byproduct formation. Monitoring via TLC or in situ IR spectroscopy ensures reaction control .

Q. How do intermolecular interactions affect the solid-state properties of this compound?

SC-XRD studies of related carbazoles reveal:

  • C-H···O hydrogen bonds : Between nitro oxygen and adjacent aromatic protons, stabilizing crystal lattices .
  • van der Waals interactions : The isopropyl group engages in weak C-H···π contacts, influencing melting points and solubility .
  • π-π stacking : Reduced compared to unsubstituted carbazoles due to steric bulk, impacting charge transport in optoelectronic applications .

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